molecular formula C16H22N2O2 B2503797 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2199276-09-8

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine

Cat. No. B2503797
CAS RN: 2199276-09-8
M. Wt: 274.364
InChI Key: HGPNWEYXNWSAPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like CPP-115 often involves the use of nitrogen heterocycles, such as the pyrrolidine ring . The pyrrolidine ring is a versatile scaffold for creating biologically active compounds . The synthesis strategies can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been identified as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer’s disease . It significantly increases the level of acetylcholine in the brain without affecting that in the intestine . This advantage is expected to reduce the peripheral side effects caused by donepezil, the first-line drug for the treatment of Alzheimer’s disease .

Neuroprotective Effects

The compound exhibits neuroprotective effects . It improves the levels of acetylcholine and synaptophysin in the brain . These effects are beneficial for cognitive impairment improvement .

Drug Designing

Piperidine-containing compounds, like the one , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound can be used as a suitable substrate for the synthesis of biologically active piperidines .

Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are related to the compound , have been designed as clinically Crizotinib-resistant ALK and ROS1 dual inhibitors .

Anticancer Activity

Some indole derivatives, which can be synthesized from the compound , have shown cytotoxicity against selected human cancer cell lines . They have the potential to be developed into anticancer drugs .

properties

IUPAC Name

cyclopropyl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-3-2-8-17-15(12)20-11-13-6-9-18(10-7-13)16(19)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPNWEYXNWSAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine

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